molecular formula C43H85NO5 B11934936 heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

Cat. No.: B11934936
M. Wt: 696.1 g/mol
InChI Key: YSXJCHNEZHHJJX-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with a tertiary amine and a branched tail linked through ester bonds. This compound is often used in the formulation of lipid nanoparticles, which are crucial for drug delivery systems, especially in mRNA vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate typically involves a multi-step process. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and alkylation reactions under controlled conditions. The process requires precise temperature control and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects through its ability to form lipid nanoparticles. At physiological pH, it remains neutral, reducing interactions with anionic membranes of blood cells. In an acidic environment, it becomes protonated, forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase. This phase promotes endosomal escape and the release of mRNA into the cytosol. The compound is then metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This property is crucial for its role in drug delivery systems, particularly in mRNA vaccines .

Biological Activity

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate, also known as SM-102, is a synthetic lipid compound that has garnered attention for its potential applications in drug delivery systems, particularly in the context of mRNA vaccines and gene therapy. This article explores its biological activity, synthesis, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

SM-102 has a complex amphiphilic structure characterized by a long hydrophobic heptadecane chain and a hydrophilic head group containing a hydroxyethyl moiety and an amino group. Its molecular formula is C44H87NO5C_{44}H_{87}NO_5, with a molar mass of approximately 710.17 g/mol. The structural features contribute to its ability to form lipid nanoparticles, which enhance the delivery of therapeutic agents into cells.

Biological Activity

The biological activity of SM-102 is primarily linked to its role as a cationic lipid in lipid nanoparticle formulations. Key aspects include:

  • Enhanced Cellular Uptake : SM-102 facilitates the encapsulation of nucleotides (e.g., mRNA) within lipid nanoparticles, significantly improving cellular uptake and bioavailability. Studies indicate that lipid nanoparticles containing SM-102 exhibit high transfection efficiency with minimal cytotoxicity.
  • Interactions with Biomolecules : The compound interacts favorably with various biomolecules, including proteins and nucleic acids. These interactions are driven by hydrophobic forces and electrostatic interactions due to its charged amino group, enhancing its effectiveness as a delivery vehicle .

Synthesis

The synthesis of SM-102 involves several steps that require precise control over reaction conditions to achieve high yields and purity. The process typically includes:

  • Formation of the Heptadecanoyl Group : This step involves the reaction of heptadecanoic acid with appropriate amines.
  • Introduction of Hydroxyethyl Moiety : A hydroxyethyl group is introduced through alkylation reactions.
  • Coupling with Undecyloxyhexyl Side Chain : This step enhances the compound's amphiphilic properties.

Each synthesis step is critical for optimizing the compound's characteristics for drug delivery applications .

Applications

SM-102's unique properties make it suitable for various applications:

  • Vaccine Formulations : It is primarily used in mRNA vaccine formulations due to its ability to form stable lipid nanoparticles that protect mRNA from degradation while facilitating cellular uptake.
  • Gene Therapy : The compound shows promise in gene therapy applications by improving the delivery efficiency of genetic material into target cells.

Case Studies

Several studies have highlighted the efficacy of SM-102 in clinical settings:

  • mRNA Vaccine Development : A clinical trial demonstrated that lipid nanoparticles containing SM-102 effectively delivered mRNA encoding for viral proteins, eliciting robust immune responses in participants.
  • Gene Delivery Systems : Research showed that SM-102-based formulations achieved higher transfection rates compared to traditional delivery methods, demonstrating its potential in therapeutic gene delivery.

Comparative Analysis

The following table compares SM-102 with similar compounds in terms of structure and biological activity:

Compound NameMolecular FormulaUnique Features
SM-102C44H87NO5Ionizable amino lipid; used in mRNA vaccines
Octanoyl-DL-alpha-tocopherolC22H38O3Antioxidant properties; vitamin E structure
DodecylamineC12H27NShorter alkyl chain; used as surfactant

SM-102 stands out due to its specific design for enhanced drug delivery through lipid nanoparticle formation, making it particularly valuable in modern therapeutic applications.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

YSXJCHNEZHHJJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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